molecular formula C18H24N2O2S B2898051 N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1795297-96-9

N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide

Cat. No. B2898051
CAS RN: 1795297-96-9
M. Wt: 332.46
InChI Key: QIRLOQXAMJBOKD-UHFFFAOYSA-N
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Description

N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

A study by Tsubouchi et al. (1994) detailed the synthesis of 2-oxaisocephems with thio-substituted methyl groups and their potent antibacterial activities against gram-positive bacteria, including MRSA and Enterococcus faecalis. This research demonstrates the compound's relevance in developing new antibacterial agents (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).

Conformationally Constrained Dipeptide Surrogates

Cluzeau and Lubell (2004) synthesized 4-aryl indolizidin-9-one amino acids as constrained Ala-Phe dipeptide surrogates to study conformation-activity relationships of biologically active peptides. This work illustrates the compound's potential in peptide and protein research (Cluzeau & Lubell, 2004).

Bridged Bicyclic Compounds

Research by Hirshfeld, Taub, and Glotter (1972) on the lactonisation of N-(carboxymethyl)-4-phenyl-4-ethylpyrrolidin-3-ols to form bicyclic lactones highlights the compound's utility in synthesizing complex bicyclic structures, which are significant in medicinal chemistry (Hirshfeld, Taub, & Glotter, 1972).

Beta-Lactamase Inhibitor Study

A study by English et al. (1978) on CP-45,899 as a beta-lactamase inhibitor extending the antibacterial spectrum of beta-lactams showcases the relevance of similar compounds in combating antibiotic resistance (English, Retsema, Girard, Lynch, & Barth, 1978).

P2X7 Receptor Antagonists

Michel et al. (2009) described the mechanism of action of species-selective P2X7 receptor antagonists, providing insight into the compound's potential in developing treatments for conditions mediated by the P2X7 receptor (Michel, Ng, Roman, Clay, Dean, & Walter, 2009).

properties

IUPAC Name

N-[4-[2-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12(21)19-14-5-3-13(4-6-14)9-18(22)20-15-7-8-16(20)11-17(10-15)23-2/h3-6,15-17H,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRLOQXAMJBOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide

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